Phytochelatin 3 TFA

Description

Properties

Molecular Formula |

C28H42F3N7O16S3 |

|---|---|

Molecular Weight |

885.9 g/mol |

IUPAC Name |

(2S)-2-amino-5-[[(2R)-1-[[(1S)-1-carboxy-4-[[(2R)-1-[[(1S)-1-carboxy-4-[[(2R)-1-(carboxymethylamino)-1-oxo-3-sulfanylpropan-2-yl]amino]-4-oxobutyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-4-oxobutyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C26H41N7O14S3.C2HF3O2/c27-11(24(42)43)1-4-17(34)30-15(9-49)22(40)32-13(26(46)47)3-6-19(36)31-16(10-50)23(41)33-12(25(44)45)2-5-18(35)29-14(8-48)21(39)28-7-20(37)38;3-2(4,5)1(6)7/h11-16,48-50H,1-10,27H2,(H,28,39)(H,29,35)(H,30,34)(H,31,36)(H,32,40)(H,33,41)(H,37,38)(H,42,43)(H,44,45)(H,46,47);(H,6,7)/t11-,12-,13-,14-,15-,16-;/m0./s1 |

InChI Key |

QJKZENOAAFQDHI-FHILTDFRSA-N |

Isomeric SMILES |

C(CC(=O)N[C@@H](CS)C(=O)N[C@@H](CCC(=O)N[C@@H](CS)C(=O)N[C@@H](CCC(=O)N[C@@H](CS)C(=O)NCC(=O)O)C(=O)O)C(=O)O)[C@@H](C(=O)O)N.C(=O)(C(F)(F)F)O |

Canonical SMILES |

C(CC(=O)NC(CS)C(=O)NC(CCC(=O)NC(CS)C(=O)NC(CCC(=O)NC(CS)C(=O)NCC(=O)O)C(=O)O)C(=O)O)C(C(=O)O)N.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Foundational & Exploratory

The Structural Elucidation and Biological Significance of Phytochelatin 3 TFA

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Phytochelatin 3 (PC3) is a crucial peptide involved in heavy metal detoxification in plants and other organisms. Its trifluoroacetate (TFA) salt is a common form for research and analytical purposes. This guide provides a comprehensive overview of the structure of Phytochelatin 3 TFA, supported by quantitative data, detailed experimental protocols for its analysis, and a visualization of its biosynthetic pathway. This document is intended to serve as a valuable resource for scientists and professionals in the fields of biochemistry, toxicology, and drug development.

Introduction

Phytochelatins are a family of cysteine-rich peptides with the general structure (γ-glutamyl-cysteine)n-glycine, where 'n' typically ranges from 2 to 11.[1][2] These molecules play a vital role in cellular defense mechanisms against heavy metal toxicity by chelating metal ions and facilitating their sequestration.[1] Phytochelatin 3 (n=3) is a significant member of this family. The trifluoroacetate (TFA) salt of PC3 is a chemically stable and soluble form often used in laboratory settings. Understanding the precise structure and properties of this compound is essential for its application in research and potential therapeutic development.

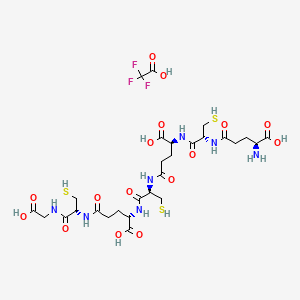

Chemical Structure of this compound

Phytochelatin 3 is a tripeptide composed of three repeating γ-glutamyl-cysteine units followed by a C-terminal glycine. The chemical structure of the peptide backbone is presented below.

The trifluoroacetate (TFA) salt of Phytochelatin 3 is formed through the electrostatic interaction between the trifluoroacetate anion (CF₃COO⁻) and the positively charged amino group at the N-terminus of the peptide. This salt form enhances the solubility and stability of the peptide, making it suitable for various experimental applications.

Quantitative Data

The following tables summarize the key quantitative data for Phytochelatin 3.

Table 1: Physicochemical Properties of Phytochelatin 3

| Property | Value | Reference |

| Molecular Formula | C₂₆H₄₁N₇O₁₄S₃ | [3][4] |

| Molecular Weight | 771.84 g/mol | [3] |

| Monoisotopic Mass | 771.1874 Da | [3] |

Table 2: Mass Spectrometry Data for Phytochelatin 3

| Ion | m/z (observed) | Reference |

| [M+H]⁺ | 772.1946 | [3][4] |

| [M+H-2]⁺ | 770.1790 | [3][4] |

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Analysis of Phytochelatins

This protocol outlines a method for the separation and quantification of phytochelatins, including PC3, from biological samples.

Materials:

-

C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm particle size)

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

-

Fluorescence detector or UV detector (220 nm)

-

Sample extract containing phytochelatins

Procedure:

-

Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.

-

Inject the sample onto the column.

-

Elute the phytochelatins using a linear gradient of Mobile Phase B from 5% to 50% over 30 minutes at a flow rate of 1 ml/min.

-

Monitor the elution profile using a fluorescence detector (excitation at 330 nm, emission at 390 nm after post-column derivatization with a thiol-specific fluorescent dye) or a UV detector at 220 nm.[5]

-

Identify and quantify PC3 based on the retention time and peak area relative to a purified standard.

In Vitro Enzymatic Synthesis of Phytochelatins

This protocol describes the synthesis of phytochelatins using the enzyme phytochelatin synthase.

Materials:

-

Purified phytochelatin synthase enzyme

-

Glutathione (GSH)

-

Heavy metal salt solution (e.g., CdCl₂) as an activator

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Quenching solution (e.g., 10% trifluoroacetic acid)

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, a defined concentration of glutathione, and the purified phytochelatin synthase.

-

Initiate the reaction by adding the heavy metal salt solution to the mixture.

-

Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration.

-

Stop the reaction by adding the quenching solution.

-

Analyze the reaction products for the presence of phytochelatins using HPLC as described in the previous protocol.

Biological Pathway: Phytochelatin-Mediated Heavy Metal Detoxification

Phytochelatins are synthesized from glutathione in a reaction catalyzed by the enzyme phytochelatin synthase. This synthesis is activated by the presence of heavy metal ions. Once synthesized, phytochelatins chelate the heavy metals, and the resulting metal-phytochelatin complexes are transported into the vacuole for sequestration, thereby protecting the cell from the toxic effects of the metals.[1]

Caption: Phytochelatin biosynthesis and heavy metal detoxification pathway.

Conclusion

This technical guide has provided a detailed overview of the structure of this compound, including its chemical composition, quantitative properties, and relevant experimental protocols. The visualization of the biosynthetic pathway highlights its crucial role in cellular detoxification mechanisms. This information serves as a foundational resource for researchers and professionals engaged in the study of phytochelatins and their potential applications in bioremediation and drug development. Further research into the specific interactions of Phytochelatin 3 with various heavy metals will continue to expand our understanding of its biological function and therapeutic potential.

References

- 1. Phytochelatin - Wikipedia [en.wikipedia.org]

- 2. Phytochelatin - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Frontiers | Characterization of Lead–Phytochelatin Complexes by Nano-Electrospray Ionization Mass Spectrometry [frontiersin.org]

- 4. Characterization of Lead–Phytochelatin Complexes by Nano-Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Detoxification of Arsenic by Phytochelatins in Plants - PMC [pmc.ncbi.nlm.nih.gov]

The Core Mechanism of Phytochelatin 3 in Heavy Metal Sequestration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of Phytochelatin 3 (PC3) in binding heavy metals. Phytochelatins are a class of cysteine-rich, non-ribosomally synthesized peptides crucial for heavy metal detoxification in plants, algae, and some fungi. PC3, with its structure (γ-Glu-Cys)₃-Gly, is a prominent member of this family and serves as a primary chelator for a range of toxic metal ions. This document outlines the synthesis of PC3, its binding affinities for various heavy metals, the structural basis of these interactions, and the experimental methodologies employed to elucidate these mechanisms.

Phytochelatin 3 Synthesis Pathway

Phytochelatins are not primary gene products but are enzymatically synthesized from glutathione (GSH). The synthesis is catalyzed by the enzyme phytochelatin synthase (PCS), which is activated by the presence of heavy metal ions. The process involves the transfer of a γ-glutamylcysteine (γ-EC) moiety from a GSH molecule to another GSH molecule (to form PC2) or to a pre-existing phytochelatin chain (e.g., PC2 to form PC3). This sequential transpeptidation reaction elongates the phytochelatin chain.

The Role of Phytochelatin 3 in Plant Metal Tolerance: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pivotal role of Phytochelatin 3 (PC3) in the detoxification of heavy metals in plants. It delves into the molecular mechanisms of PC3 synthesis, its function in metal chelation and sequestration, and the intricate signaling pathways that regulate its production. This document also includes detailed experimental protocols for the study of phytochelatins and quantitative data on metal tolerance, serving as a valuable resource for researchers in plant biology, environmental science, and toxicology.

Introduction to Phytochelatins and Metal Tolerance

Heavy metal contamination of soil and water poses a significant threat to agriculture and human health.[1] Plants, being sessile organisms, have evolved sophisticated mechanisms to cope with the toxic effects of heavy metals.[2] A key strategy in this defense is the chelation of metal ions by specific ligands, followed by their sequestration into vacuoles, thereby minimizing their interference with cellular processes.[2][3]

Phytochelatins (PCs) are a family of cysteine-rich, non-proteinaceous peptides that play a crucial role in the detoxification of various heavy metals, particularly cadmium (Cd), arsenic (As), zinc (Zn), copper (Cu), and lead (Pb).[4][5] These peptides have the general structure (γ-glutamyl-cysteine)n-glycine, where 'n' typically ranges from 2 to 5.[6] Phytochelatin 3 (PC3) corresponds to the structure where n=3. PCs are synthesized from glutathione (GSH) in a reaction catalyzed by the enzyme phytochelatin synthase (PCS).[3][6] The activation of PCS is a critical step in the plant's response to heavy metal stress.[4]

The Mechanism of PC3-Mediated Metal Detoxification

The detoxification process involving PC3 can be summarized in three main stages: synthesis, chelation, and sequestration.

-

Synthesis of PC3: In the presence of heavy metal ions, the constitutively expressed enzyme phytochelatin synthase (PCS) is activated.[7] PCS catalyzes the transfer of a γ-glutamyl-cysteine moiety from a donor molecule, typically glutathione (GSH), to an acceptor molecule, which can be another GSH molecule or a previously synthesized PC. This process leads to the formation of PCs of varying lengths, including PC3.

-

Chelation of Metal Ions: The sulfhydryl groups (-SH) of the cysteine residues in PC3 have a high affinity for heavy metal ions.[5] PC3 molecules bind to metal ions in the cytosol, forming stable metal-phytochelatin complexes.[7] This chelation effectively reduces the concentration of free, toxic metal ions in the cytoplasm.

-

Sequestration into the Vacuole: The PC3-metal complexes are then transported from the cytosol into the vacuole for long-term storage and detoxification.[3] This transport across the tonoplast (vacuolar membrane) is mediated by specific ATP-binding cassette (ABC) transporters, such as AtABCC1 and AtABCC2 in Arabidopsis thaliana.[3]

Quantitative Data on Metal Tolerance and Phytochelatin Levels

The following tables summarize quantitative data extracted from various studies, illustrating the relationship between phytochelatin levels, metal exposure, and plant tolerance.

Table 1: Phytochelatin (PC) and Glutathione (GSH) Content in Arabidopsis thaliana and Nicotiana tabacum Seedlings Exposed to Cadmium [8]

| Species | Treatment | GSH (nmol/g FW) | Total PCs (nmol/g FW) | PC2 (nmol/g FW) | PC3 (nmol/g FW) | PC4 (nmol/g FW) | PC5 (nmol/g FW) |

| Arabidopsis thaliana | 30 µM CdSO₄ | 150 ± 15 | 450 ± 40 | 250 ± 25 | 150 ± 15 | 40 ± 5 | 10 ± 2 |

| Nicotiana tabacum | 30 µM CdSO₄ | 54 ± 6 | 140 ± 15 | 100 ± 10 | 30 ± 4 | 8 ± 1 | 2 ± 0.5 |

| Arabidopsis thaliana | 30 µM CdSO₄ + 250 µM GSH | 300 ± 30 | 1800 ± 150 | 1000 ± 100 | 600 ± 60 | 150 ± 15 | 50 ± 6 |

| Nicotiana tabacum | 30 µM CdSO₄ + 250 µM GSH | 120 ± 12 | 450 ± 45 | 300 ± 30 | 120 ± 12 | 25 ± 3 | 5 ± 1 |

Table 2: Cadmium and Zinc Accumulation in Wild-Type and cad1-3 (PCS Mutant) Arabidopsis thaliana [9]

| Genotype | Treatment | Cd in Roots (µg/g DW) | Cd in Shoots (µg/g DW) | Zn in Roots (µg/g DW) | Zn in Shoots (µg/g DW) |

| Wild-Type | Control | < 1 | < 1 | 50 ± 5 | 100 ± 10 |

| Wild-Type | 50 µM CdCl₂ | 150 ± 15 | 20 ± 2 | - | - |

| cad1-3 | 50 µM CdCl₂ | 250 ± 25 | 5 ± 1 | - | - |

| Wild-Type | 100 µM ZnSO₄ | - | - | 400 ± 40 | 800 ± 80 |

| cad1-3 | 100 µM ZnSO₄ | - | - | 300 ± 30 | 400 ± 40 |

Table 3: IC50 Values of Different Heavy Metals for Root Length Inhibition in Brassica juncea Seedlings [10]

| Heavy Metal | IC50 (mg/L) |

| Cr(VI) | 10.5 |

| Cd | 15.2 |

| Pb | 25.8 |

| Ni | 30.1 |

| Zn | 45.5 |

| Cu | 50.2 |

Signaling Pathways and Regulation of Phytochelatin Synthesis

The synthesis of phytochelatins is tightly regulated in response to heavy metal stress. This regulation occurs at both the transcriptional and post-translational levels.

Transcriptional Regulation of Phytochelatin Synthase (PCS) Genes

While PCS is constitutively expressed, its transcript levels can be upregulated in response to heavy metal exposure, particularly during the early stages of plant development.[11] Several signaling pathways are implicated in this transcriptional regulation:

-

Reactive Oxygen Species (ROS): Heavy metal stress often leads to the production of ROS, which act as signaling molecules to activate downstream defense responses, including the potential upregulation of PCS gene expression.[7][12]

-

Calcium Signaling: Changes in cytosolic calcium concentrations ([Ca²⁺]cyt) are early events in plant stress responses.[13][14] These "calcium signatures" are decoded by calcium-binding proteins, which can activate protein kinases and transcription factors involved in the expression of stress-responsive genes, including those in the PC synthesis pathway.[13][14]

-

Mitogen-Activated Protein Kinase (MAPK) Cascades: MAPK cascades are key signaling modules that transduce extracellular stimuli into cellular responses.[7][12][15] In response to heavy metal stress, MAPK cascades, such as the MPK3 and MPK6 pathways in Arabidopsis, can be activated.[15] These kinases can then phosphorylate and activate transcription factors that regulate the expression of genes involved in metal tolerance, including PCS.[7][12][15]

-

Transcription Factors: Several families of transcription factors, including WRKY and MYB, are known to be involved in the regulation of plant responses to heavy metal stress.[6] For instance, in Arabidopsis, MYB4 has been shown to upregulate the expression of PCS1.[6]

Post-Translational Regulation of PCS Activity

The primary mechanism for the rapid production of PCs upon metal exposure is the direct activation of the PCS enzyme by heavy metal ions. The N-terminal domain of PCS contains the catalytic site, while the C-terminal domain is thought to be involved in metal sensing and regulation of enzyme activity. The binding of heavy metal ions to the C-terminal domain is believed to induce a conformational change that activates the catalytic N-terminal domain, initiating the synthesis of PCs.

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of phytochelatin-mediated metal tolerance.

Protocol for Phytochelatin Extraction and Quantification by HPLC

This protocol is adapted from methods described for the analysis of phytochelatins in plant tissues.[11][12]

Materials:

-

Plant tissue (fresh or frozen in liquid nitrogen)

-

Extraction buffer: 6.3 mM diethylenetriaminepentaacetic acid (DTPA) in 0.1% (v/v) trifluoroacetic acid (TFA)

-

Derivatization buffer: 200 mM HEPES, 6.3 mM DTPA, pH 8.2

-

Monobromobimane (mBBr) solution: 15 mM in acetonitrile

-

5% (v/v) acetic acid

-

HPLC system with a fluorescence detector (Excitation: 380 nm, Emission: 470 nm)

-

C18 reverse-phase HPLC column

Procedure:

-

Extraction:

-

Grind 100-200 mg of plant tissue to a fine powder in liquid nitrogen using a mortar and pestle.

-

Add 1 mL of ice-cold extraction buffer and continue grinding until a homogenous slurry is formed.

-

Transfer the homogenate to a microcentrifuge tube and centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant for analysis.

-

-

Derivatization:

-

In a new microcentrifuge tube, mix 100 µL of the plant extract with 400 µL of derivatization buffer.

-

Add 10 µL of mBBr solution, vortex briefly, and incubate in the dark at 45°C for 30 minutes.

-

Stop the reaction by adding 500 µL of 5% (v/v) acetic acid.

-

Centrifuge at 14,000 x g for 5 minutes to pellet any precipitate.

-

Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

-

-

HPLC Analysis:

-

Inject 20 µL of the derivatized sample into the HPLC system.

-

Separate the phytochelatins using a gradient of two mobile phases:

-

Solvent A: 0.1% (v/v) TFA in water

-

Solvent B: Acetonitrile

-

-

A typical gradient could be: 0-5 min, 10% B; 5-25 min, 10-40% B; 25-30 min, 40-100% B; 30-35 min, 100% B; 35-40 min, 100-10% B.

-

Monitor the fluorescence at the specified wavelengths.

-

Quantify PC3 by comparing the peak area to a standard curve prepared with synthetic PC3.

-

Protocol for Phytochelatin Synthase (PCS) Activity Assay

This protocol is based on the determination of PC2 synthesis from GSH.

Materials:

-

Plant tissue

-

Enzyme extraction buffer: 20 mM HEPES-NaOH (pH 7.5), 10 mM β-mercaptoethanol, 100 µM Pb(NO₃)₂, 20% (w/v) glycerol, and polyvinylpyrrolidone (100 mg/mL).

-

Assay reaction buffer: 25 mM GSH, 100 µM Pb(NO₃)₂, 10% (w/v) glycerol, 250 mM HEPES-NaOH (pH 8.0), and protease inhibitor cocktail.

-

20% (w/v) trichloroacetic acid (TCA)

-

Materials for phytochelatin derivatization and HPLC analysis (as in section 5.1).

Procedure:

-

Enzyme Extraction:

-

Homogenize plant tissue in ice-cold enzyme extraction buffer.

-

Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C.

-

Collect the supernatant containing the crude enzyme extract.

-

Determine the protein concentration of the extract using the Bradford method.

-

-

Enzyme Assay:

-

In a microcentrifuge tube, mix 400 µL of the enzyme extract with 100 µL of the assay reaction buffer.

-

Incubate the reaction mixture at 35°C for 90 minutes.

-

Terminate the reaction by adding 100 µL of 20% (w/v) TCA.

-

Centrifuge at 14,000 x g for 10 minutes to pellet precipitated proteins.

-

The supernatant contains the synthesized phytochelatins.

-

-

Quantification of PC2:

-

Derivatize and quantify the amount of PC2 in the supernatant using the HPLC method described in section 5.1.

-

Calculate the PCS activity as nmol of PC2 synthesized per mg of protein per minute.

-

Experimental Workflow for Assessing Metal Tolerance in Arabidopsis thaliana

This workflow outlines the steps for evaluating the role of PC3 in metal tolerance using Arabidopsis thaliana as a model system.[2]

Conclusion

Phytochelatin 3 is a central component of the plant's defense system against heavy metal toxicity. Its synthesis from glutathione, catalyzed by phytochelatin synthase, is a rapid and efficient mechanism for chelating and sequestering harmful metal ions. The regulation of this pathway involves a complex interplay of signaling molecules, including ROS, calcium, and MAPK cascades, which ultimately control the expression and activity of PCS. The experimental protocols and quantitative data presented in this guide provide a solid foundation for further research into the intricate mechanisms of plant metal tolerance and for the development of strategies for phytoremediation and crop improvement in contaminated environments.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Traversing the Links between Heavy Metal Stress and Plant Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The molecular mechanism of zinc and cadmium stress response in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. MAPK Cascades and Transcriptional Factors: Regulation of Heavy Metal Tolerance in Plants: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. MAPK Cascades and Transcriptional Factors: Regulation of Heavy Metal Tolerance in Plants | MDPI [mdpi.com]

- 8. Cadmium tolerance and phytochelatin content of Arabidopsis seedlings over-expressing the phytochelatin synthase gene AtPCS1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Complexation of Arsenite with Phytochelatins Reduces Arsenite Efflux and Translocation from Roots to Shoots in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Transcriptional regulation of Arabidopsis thaliana phytochelatin synthase (AtPCS1) by cadmium during early stages of plant development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. The calcium connection: exploring the intricacies of calcium signaling in plant-microbe interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Calcium Signaling Network in Plants: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Mitogen-Activated Protein (MAP) Kinases in Plant Metal Stress: Regulation and Responses in Comparison to Other Biotic and Abiotic Stresses - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Phytochelatin synthase activity assay [bio-protocol.org]

A Technical Guide to Phytochelatin 3 TFA: Suppliers, Purity, and Experimental Protocols

For researchers, scientists, and drug development professionals investigating the roles of phytochelatins in metal detoxification, cellular signaling, and potential therapeutic applications, access to high-purity Phytochelatin 3 (PC3) is crucial. This technical guide provides an overview of commercially available Phytochelatin 3 TFA, including supplier information and purity data. Additionally, it outlines a standard experimental protocol for the analysis of PC3 and illustrates key biological and experimental workflows.

This compound: Supplier and Purity Overview

Phytochelatin 3, a peptide with the structure (γ-Glu-Cys)₃-Gly, is a key molecule in heavy metal detoxification in plants, fungi, and some animals. The trifluoroacetate (TFA) salt is a common form for synthetic peptides, ensuring stability and solubility. Below is a summary of supplier information and reported purity for Phytochelatin 3.

| Supplier | Product Name | Purity | Analytical Method |

| MedChemExpress | Phytochelatin 3 | 99.34%[1] | RP-HPLC, MS[1] |

| Anaspec | Phytochelatin 3, PC3 | ≥95%[2] | HPLC[2] |

Note: Purity and availability are subject to change. It is recommended to consult the suppliers' websites for the most current information and to request a lot-specific Certificate of Analysis (CoA) for detailed quality control data. MedChemExpress provides downloadable CoA, RP-HPLC, and mass spectrometry data on their website[1].

Experimental Protocols

A reliable method for the quantification of Phytochelatin 3 is essential for experimental accuracy. The following protocol is based on a published high-performance liquid chromatography (HPLC) method for the analysis of phytochelatins in biological samples.

Protocol: Quantification of Phytochelatin 3 by HPLC

This protocol describes a method for the separation and quantification of Phytochelatin 3 without the need for a derivatization step[3].

1. Materials and Reagents:

-

Phytochelatin 3 standard

-

Trifluoroacetic acid (TFA)

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

-

Biological sample extract

2. Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size) with a C18 guard column[3].

-

Mobile Phase A: 0.1% (v/v) TFA in water[3].

-

Mobile Phase B: 0.1% (v/v) TFA in acetonitrile[3].

-

Gradient: A linear gradient from 2% to 100% Mobile Phase B[3].

-

Flow Rate: 1.0 mL/min[3].

-

Column Temperature: 30°C[3].

-

Detection: UV absorbance at 214 nm[3].

-

Injection Volume: 20 µL[3].

3. Standard Curve Preparation:

-

Prepare a stock solution of Phytochelatin 3 standard in 0.1% TFA[3].

-

Generate a series of dilutions to create a standard curve over a suitable concentration range (e.g., 1.33 µmol/L to 6.66 mmol/L)[3].

-

Analyze the standards by HPLC and plot the peak area against the concentration to generate a linear regression curve[3].

4. Sample Analysis:

-

Inject the prepared biological sample extract into the HPLC system.

-

Identify the Phytochelatin 3 peak based on the retention time of the standard.

-

Quantify the amount of Phytochelatin 3 in the sample by comparing its peak area to the standard curve.

Visualizing Key Processes

To further aid in the understanding of Phytochelatin 3's biological context and experimental handling, the following diagrams have been generated using Graphviz.

References

The Specificity of Heavy Metal Chelation by Phytochelatin 3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phytochelatins (PCs) are a family of cysteine-rich peptides synthesized by plants, algae, and some fungi in response to heavy metal stress.[1][2][3][4] These peptides play a crucial role in the detoxification of heavy metals by chelating them and facilitating their sequestration, primarily into vacuoles.[1][5][6] The general structure of phytochelatins is (γ-Glu-Cys)n-Gly, where 'n' typically ranges from 2 to 11.[7][8][9] Phytochelatin 3 (PC3), with the structure (γ-Glu-Cys)3-Gly, is a key component of this defense mechanism. Understanding the specificity of PC3 chelation for various heavy metals is critical for applications in phytoremediation, the development of novel chelation therapies, and for elucidating the fundamental mechanisms of metal homeostasis and detoxification in biological systems.

This technical guide provides an in-depth analysis of the heavy metal specificity of Phytochelatin 3 chelation, presenting quantitative binding data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Quantitative Analysis of PC3-Heavy Metal Binding

The binding affinity and stoichiometry of PC3 with various heavy metals are crucial parameters for understanding its chelation specificity. The following tables summarize the available quantitative data from the scientific literature. It is important to note that binding affinities can be influenced by experimental conditions such as pH and the presence of other ions.

| Metal Ion | Binding Ratio (Metal:PC3) | Stability/Dissociation Constants | Method | Reference |

| Cadmium (Cd²⁺) | ~1.5 | log K ≈ 7.5 (for PC4) | Spectrophotometry | [4] |

| Zinc (Zn²⁺) | ~1.5 | Micromolar to picomolar affinity (for PC2-PC4) | UV-vis spectroscopy, Potentiometry, ITC | [10][11] |

| Copper (Cu²⁺) | ~1.5 | Thermodynamic stability is high | Molecular Dynamics | [12] |

| Lead (Pb²⁺) | 1:1, 2:1 | Not explicitly determined for PC3 | Nano-ESI-MS | [7][9] |

| Arsenic (As³⁺) | Not explicitly determined for PC3 | Not explicitly determined for PC3 | HPLC-ICP-MS | [13] |

| Nickel (Ni²⁺) | ~1.5 | Not explicitly determined for PC3 | Affinity Beads Assay | [14] |

Note: The binding ratio of ~1.5 for several divalent metals suggests a common 3:2 (metal:PC3) stoichiometry under certain conditions.[14] The stability of PC-metal complexes generally follows the order: Cd²⁺ > Zn²⁺ ≥ Cu²⁺ > Pb²⁺.[4][12]

Experimental Protocols for Studying PC3-Metal Chelation

Accurate determination of PC3-metal binding parameters relies on precise experimental methodologies. Below are detailed protocols for key techniques used in this field.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique for the thermodynamic characterization of binding interactions. It directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding constant (Ka), enthalpy change (ΔH), and stoichiometry (n).

Protocol for Cd²⁺ Binding to PC3:

-

Instrumentation: An isothermal titration calorimeter.

-

Sample Preparation:

-

Prepare a solution of PC3 (e.g., 50 µM) in a suitable buffer (e.g., 20 mM Tris-HCl, 100 mM NaClO₄, pH 7.4) that has been treated with a metal-chelating resin (e.g., Chelex) to remove any trace metal contaminants.

-

Prepare a solution of CdSO₄ (e.g., 1 mM) in the same Chelex-treated buffer.

-

-

Titration:

-

Load the PC3 solution into the sample cell of the calorimeter.

-

Load the CdSO₄ solution into the injection syringe.

-

Set the experimental temperature (e.g., 25 °C).

-

Perform a series of injections (e.g., 20 injections of 2 µL each) of the CdSO₄ solution into the PC3 solution while stirring.

-

Record the heat change after each injection.

-

-

Data Analysis:

Nano-Electrospray Ionization Mass Spectrometry (nano-ESI-MS)

Nano-ESI-MS is a highly sensitive technique for the identification and characterization of metal-ligand complexes, providing information on their stoichiometry.[7][9]

Protocol for Pb²⁺-PC3 Complex Analysis:

-

Instrumentation: A mass spectrometer equipped with a nano-electrospray ionization source.

-

Sample Preparation:

-

Prepare a solution of PC3 (e.g., 0.5 mM) in a volatile buffer (e.g., 10 mM ammonium acetate, pH 7.0).

-

Prepare a solution of Pb(NO₃)₂ (e.g., 0.25 mM) in the same buffer.

-

Mix the PC3 and Pb(NO₃)₂ solutions and allow them to incubate.

-

-

Mass Spectrometry Analysis:

-

Load the sample solution into a nano-ESI capillary.

-

Apply a high voltage to the capillary to generate an electrospray.

-

Acquire mass spectra in the positive ion mode over a relevant m/z range.

-

Identify the peaks corresponding to free PC3 and the various Pb-PC3 complexes (e.g., [Pb-PC3]⁺, [Pb₂-PC3]⁺). The isotopic pattern of the peaks can confirm the presence of lead.[7][9]

-

Spectrophotometric Titration

UV-vis spectrophotometry can be used to study metal binding to phytochelatins by monitoring changes in the absorbance spectrum upon metal addition.

Protocol for Zn²⁺ Binding to PC3:

-

Instrumentation: A UV-vis spectrophotometer.

-

Sample Preparation:

-

Prepare a solution of PC3 (e.g., 10 µM) in a buffered solution (e.g., 20 mM Tris-HCl, 100 mM NaClO₄, pH 7.4) containing a reducing agent like TCEP to prevent disulfide bond formation.[11]

-

Prepare a stock solution of ZnSO₄ (e.g., 5 mM) in the same buffer.

-

-

Titration:

-

Record the UV-vis spectrum of the PC3 solution (e.g., from 200 to 280 nm).

-

Perform sequential additions of the ZnSO₄ stock solution to the PC3 solution.

-

Record the UV-vis spectrum after each addition and equilibration.

-

-

Data Analysis:

Signaling Pathways and Experimental Workflows

Phytochelatin Biosynthesis Pathway

Heavy metal exposure triggers a signaling cascade that leads to the synthesis of phytochelatins. This process begins with the synthesis of glutathione (GSH), the precursor for PC synthesis. The enzyme phytochelatin synthase (PCS) then catalyzes the transfer of the γ-glutamylcysteine moiety of GSH to another GSH molecule, initiating the elongation of the phytochelatin chain.[2][6]

Caption: Phytochelatin biosynthesis and detoxification pathway.

Heavy Metal Stress Signaling in Plants

The perception of heavy metal stress at the cellular level initiates a complex signaling network. This often involves the generation of reactive oxygen species (ROS), which act as signaling molecules to activate downstream pathways, including mitogen-activated protein kinase (MAPK) cascades.[5][17] These signaling events ultimately lead to changes in gene expression, resulting in the production of stress-response proteins, including enzymes for phytochelatin synthesis.[18][19]

Caption: Simplified heavy metal stress signaling pathway in plants.

Experimental Workflow for PC3-Metal Binding Analysis

A typical experimental workflow for investigating the binding of a heavy metal to PC3 involves several key steps, from sample preparation to data analysis and interpretation.

Caption: General experimental workflow for PC3-metal binding studies.

Conclusion

Phytochelatin 3 is a potent chelator of a range of heavy metals, with a particularly high affinity for cadmium. The stoichiometry of binding for several divalent metals appears to be 3:2 (metal:PC3). The experimental protocols and workflows detailed in this guide provide a framework for researchers to quantitatively assess the specificity of PC3 chelation. A deeper understanding of these interactions is fundamental for advancing applications in biotechnology and medicine, from enhancing phytoremediation strategies to designing novel therapeutic agents for metal detoxification. Further research is warranted to elucidate the precise binding affinities of PC3 for a broader spectrum of heavy metals under various physiological conditions.

References

- 1. Phytochelatins: Sulfur-Containing Metal(loid)-Chelating Ligands in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Phytochelatins, a class of heavy-metal-binding peptides from plants, are functionally analogous to metallothioneins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Frontiers | Traversing the Links between Heavy Metal Stress and Plant Signaling [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Characterization of Lead–Phytochelatin Complexes by Nano-Electrospray Ionization Mass Spectrometry [frontiersin.org]

- 8. Analysis of phytochelatin-cadmium complexes from plant tissue culture using nano-electrospray ionization tandem mass spectrometry and capillary liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Characterization of Lead–Phytochelatin Complexes by Nano-Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Phytochelatins Bind Zn(II) with Micro- to Picomolar Affinities without the Formation of Binuclear Complexes, Exhibiting Zinc Buffering and Muffling Rather than Storing Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. Quantification of phytochelatins and their metal(loid) complexes: critical assessment of current analytical methodology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. biorxiv.org [biorxiv.org]

- 15. From cysteine to longer chain thiols: thermodynamic analysis of cadmium binding by phytochelatins and their fragments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Isothermal Titration Calorimetry Measurements of Metal Ions Binding to Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Redirecting [linkinghub.elsevier.com]

A Technical Guide to the Biological Significance of (γ-Glu-Cys)₃-Gly (Phytochelatin-3)

Abstract

The molecule with the structure (gamma-Glu-Cys)₃-Gly is scientifically known as Phytochelatin-3 (PC₃). Phytochelatins (PCs) are a family of enzymatically synthesized, cysteine-rich peptides crucial for heavy metal detoxification and homeostasis in plants, algae, and certain fungi.[1][2][3] This technical guide provides an in-depth analysis of PC₃, focusing on its biosynthesis, mechanism of action in metal chelation, and its central role in cellular detoxification pathways. This document consolidates quantitative data on metal binding affinities and enzyme kinetics, details key experimental protocols for PC analysis, and provides visual diagrams of the relevant biological pathways to serve as a comprehensive resource for researchers, scientists, and professionals in drug development and phytoremediation.

Introduction: Structure and Nomenclature

Phytochelatins are a family of peptides with the general structure (γ-Glu-Cys)ₙ-Gly, where 'n' typically ranges from 2 to 11.[2][3] The molecule (gamma-Glu-Cys)₃-Gly corresponds to the oligomer where n=3, and is thus designated Phytochelatin-3 (PC₃) .

The defining structural feature is the isopeptide bond between the γ-carboxyl group of glutamic acid and the amino group of cysteine, a linkage also found in its precursor, glutathione (GSH). This structure provides a scaffold of thiol (-SH) groups from the cysteine residues, which are critical for its function as a metal chelator.[4]

Core Biological Significance: Heavy Metal Detoxification

The primary biological role of PC₃, and phytochelatins in general, is the detoxification of heavy metals and metalloids, such as cadmium (Cd), arsenic (As), mercury (Hg), and zinc (Zn).[4][5][6] The detoxification process is a multi-step cellular strategy:

-

Biosynthesis: Upon exposure to excess heavy metal ions, the enzyme Phytochelatin Synthase (PCS) is activated.[7]

-

Chelation: Newly synthesized PCs, including PC₃, rapidly bind to cytosolic metal ions via their thiol groups, forming stable, less toxic PC-metal complexes.[8]

-

Sequestration: These PC-metal complexes are then actively transported into the cell's vacuole for long-term storage and sequestration, effectively removing the toxic ions from sensitive cellular compartments.[5][7][9][10]

This pathway is a principal defense mechanism that allows plants and other organisms to tolerate potentially lethal concentrations of environmental heavy metals.[2][5]

Quantitative Data

Metal Binding Affinity & Stoichiometry

The efficacy of PC₃ as a chelator is defined by the high stability of the complexes it forms with heavy metals. The stability constants (log K) quantify this affinity. Cadmium is the most potent and well-studied inducer of PC synthesis.[11]

Table 1: Stability Constants of Cadmium(II) and Zinc(II) Complexes with Phytochelatins

| Ligand | Metal Ion | Complex Stoichiometry | log K / log β | Method | Reference |

|---|---|---|---|---|---|

| PC₃ | Cd(II) | CdL | ~11-12 (estimated) | Potentiometry | [11] |

| PC₂ | Cd(II) | CdL | 10.15 | Potentiometry | [11] |

| PC₄ | Cd(II) | CdL | 13.39 | Potentiometry | [11] |

| PC₃ | Zn(II) | ZnL | 10.95 | Potentiometry | [12] |

| PC₃ | Zn(II) | ZnH₋₁L | 2.19 | Potentiometry | [12] |

| PC₃ | Zn(II) | ZnH₋₂L | -6.65 | Potentiometry |[12] |

Note: Data for Arsenic (As) and Mercury (Hg) complexes are limited due to their instability during analysis. In vitro studies show As(III) preferentially forms a complex with PC₃ over PC₂ and GSH, but quantitative stability constants are not well established.[5][13]

Phytochelatin Synthase (PCS) Enzyme Kinetics

Phytochelatin Synthase (EC 2.3.2.15) is a γ-glutamylcysteine dipeptidyl transpeptidase that catalyzes the synthesis of PCs from GSH.[7] Its activity is allosterically activated by heavy metal ions.

Table 2: Kinetic Parameters for Phytochelatin Synthase

| Enzyme Source | Substrate | Kₘ | k_cat_ | k_cat_/Kₘ | Activating Metal | Reference |

|---|---|---|---|---|---|---|

| Arabidopsis thaliana (AtPCS1) | GSH | Not Reported | 30-35 µmol/mg/min (~9.7 s⁻¹) | Not Reported | Cd(II) | [14] |

| Tobacco BY-2 Cells | GSH | 2.3 mM | Not Reported | Not Reported | Cd(II) |[1] |

k_cat_ was calculated assuming an approximate molecular weight of 55 kDa for AtPCS1.

Cellular Concentrations of Phytochelatins

PC levels are typically low in the absence of metal stress but increase dramatically upon exposure. The relative abundance of different PC oligomers (PC₂, PC₃, PC₄) can vary by species, tissue, and the nature of the metal stressor.

Table 3: Representative Concentrations of Phytochelatins in Plant Tissues under Cadmium Stress

| Plant Species | Tissue | Cd Treatment | PC₂ (nmol/g FW) | PC₃ (nmol/g FW) | PC₄ (nmol/g FW) | Reference |

|---|---|---|---|---|---|---|

| Arabidopsis thaliana | Roots | 20 µM CdCl₂, 3 days | ~15 | ~5 | ~2 | |

| Arabidopsis thaliana | Leaves | 20 µM CdCl₂, 3 days | ~1.5 | ~1 | <0.5 |

| Arabidopsis thaliana (PCS Overexpressor) | Roots | 1h exposure | ~140 | Not Reported | Not Reported | |

Signaling and Metabolic Pathways

Phytochelatin Biosynthesis Pathway

PC₃ is synthesized from the ubiquitous cellular thiol, glutathione (GSH). The enzyme PCS catalyzes a two-step reaction: first, it cleaves a donor GSH molecule to form a γ-Glu-Cys-enzyme intermediate, releasing glycine. Second, it transfers the γ-Glu-Cys moiety to an acceptor molecule, which can be another GSH (to form PC₂) or a PC oligomer (e.g., PC₂ to form PC₃).

Cellular Heavy Metal Detoxification Workflow

The overall detoxification process involves metal uptake, cytosolic chelation by PC₃ and other PCs, and subsequent transport of the PC-metal complexes into the vacuole via specific ABC (ATP-binding cassette) transporters, such as AtABCC1 and AtABCC2 in Arabidopsis.[5][7]

Experimental Protocols

Extraction and Quantification of Phytochelatins by HPLC-MS/MS

This protocol provides a general framework for the analysis of PCs from plant tissue. Optimization may be required for specific species or tissues.

1. Materials and Reagents:

-

Plant tissue (roots, shoots), flash-frozen in liquid nitrogen.

-

Extraction Buffer: 0.1% (v/v) Trifluoroacetic Acid (TFA) or 0.1 N HCl.

-

Reducing Agent: 5 mM Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT).

-

HPLC Mobile Phase A: 0.1% Formic Acid in Water (LC-MS Grade).

-

HPLC Mobile Phase B: 0.1% Formic Acid in Acetonitrile (LC-MS Grade).

-

PC₂, PC₃, PC₄ standards.

2. Extraction Protocol:

-

Grind ~100 mg of frozen plant tissue to a fine powder in a pre-chilled mortar and pestle or using a tissue lyser.

-

Add 500 µL of ice-cold Extraction Buffer to the powdered tissue.

-

Vortex vigorously for 1 minute.

-

Add TCEP to a final concentration of 5 mM to reduce any disulfide bonds. Vortex briefly.

-

Incubate on ice for 30 minutes.

-

Centrifuge at 16,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant to a new microcentrifuge tube.

-

Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

3. HPLC-MS/MS Protocol:

-

Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

-

Injection Volume: 5-10 µL.

-

Flow Rate: 0.3 mL/min.

-

Gradient:

-

0-2 min: 2% B

-

2-10 min: Linear gradient from 2% to 40% B

-

10-12 min: Linear gradient from 40% to 95% B

-

12-14 min: Hold at 95% B

-

14-15 min: Return to 2% B

-

15-20 min: Re-equilibration at 2% B

-

-

MS Detection: Electrospray Ionization in Positive Mode (ESI+).

-

Analysis Mode: Multiple Reaction Monitoring (MRM). Monitor specific precursor-to-product ion transitions for GSH, PC₂, PC₃, and PC₄.

-

Quantification: Generate a standard curve using serial dilutions of PC standards and calculate concentrations in the plant extracts based on peak area.

In Vitro Phytochelatin Synthase (PCS) Activity Assay

This assay measures the ability of a protein extract to synthesize PCs from GSH in the presence of an activating metal.

1. Materials and Reagents:

-

Plant protein extract (e.g., from a soluble fraction of homogenized tissue).

-

Assay Buffer: 200 mM Tris-HCl, pH 8.0.

-

Substrate: 10 mM Glutathione (GSH), freshly prepared.

-

Activator: 200 µM CdCl₂.

-

Reaction Stop Solution: 100 mM HCl.

-

Quantification Reagent: 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's Reagent).

2. Assay Protocol:

-

Prepare the reaction mixture in a microcentrifuge tube:

-

50 µL Assay Buffer (200 mM Tris-HCl, pH 8.0)

-

10 µL Plant Protein Extract (~50 µg total protein)

-

20 µL GSH solution (final concentration ~2-4 mM)

-

10 µL CdCl₂ solution (final concentration ~200 µM)

-

-

Initiate the reaction by adding the protein extract or CdCl₂ last.

-

Incubate the reaction at 37°C for 30-60 minutes.

-

Stop the reaction by adding 10 µL of 100 mM HCl.

-

The product (PCs) can be quantified by analyzing the depletion of the GSH substrate or the formation of PC products (PC₂, PC₃, etc.) using the HPLC method described in section 5.1.

-

Alternatively, total thiol consumption can be measured colorimetrically using DTNB, though this method is less specific.

Conclusion and Future Directions

Phytochelatin-3 is a central player in a sophisticated and ancient mechanism for managing heavy metal toxicity. Its synthesis is a direct and robust response to metal stress, and its structure is exquisitely suited for chelating and neutralizing toxic ions. For professionals in drug development, the high-affinity chelating properties of PCs may offer inspiration for novel chelation therapies. For scientists in agriculture and phytoremediation, understanding and manipulating the PC synthesis pathway holds immense promise for developing crops that are either resistant to heavy metal toxicity or are hyperaccumulators capable of cleaning contaminated soils.

Future research should focus on elucidating the precise three-dimensional structures of PC₃-metal complexes, further characterizing the kinetic properties of phytochelatin synthases from diverse species, and identifying the full range of transporters and regulatory factors involved in the PC pathway. These advances will be instrumental in harnessing the full potential of this remarkable biological system.

References

- 1. researchgate.net [researchgate.net]

- 2. Mitochondrial Enzyme Activities Protocol [protocols.io]

- 3. Detoxification of Arsenic by Phytochelatins in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. How can I determine the Kcat of an enzyme? - FAQ 921 - GraphPad [graphpad.com]

- 5. Characterization of γ-glutamyltransferase- and phytochelatin synthase-mediated catabolism of glutathione and glutathione S-conjugates in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | In Arabidopsis thaliana Cadmium Impact on the Growth of Primary Root by Altering SCR Expression and Auxin-Cytokinin Cross-Talk [frontiersin.org]

- 7. Phytochelatin synthase, a dipeptidyltransferase that undergoes multisite acylation with gamma-glutamylcysteine during catalysis: stoichiometric and site-directed mutagenic analysis of arabidopsis thaliana PCS1-catalyzed phytochelatin synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Root hair abundance impacts cadmium accumulation in Arabidopsis thaliana shoots - PMC [pmc.ncbi.nlm.nih.gov]

- 9. An HPLC-ICP-MS technique for determination of cadmium–phytochelatins in genetically modified Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. The nature of arsenic-phytochelatin complexes in Holcus lanatus and Pteris cretica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pnas.org [pnas.org]

- 13. Long-distance root-to-shoot transport of phytochelatins and cadmium in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

The Discovery and History of Phytochelatins: A Technical Guide to their Role in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phytochelatins (PCs) are a class of cysteine-rich, non-proteinaceous peptides crucial for heavy metal detoxification in a wide range of organisms, including plants, fungi, and some invertebrates. Synthesized enzymatically from glutathione, these peptides chelate heavy metal ions, facilitating their sequestration and mitigating cellular toxicity. This technical guide provides an in-depth exploration of the discovery and history of phytochelatins, detailing their biochemical properties, the enzymatic basis of their synthesis, and their mechanism of action in biological systems. It includes a compilation of quantitative data, detailed experimental protocols for their study, and visual representations of the key pathways involved. This resource is intended to serve as a comprehensive reference for researchers in cellular biology, toxicology, and drug development, providing the foundational knowledge necessary for further investigation and potential therapeutic application of these remarkable biomolecules.

A Historical Perspective: The Unveiling of a Metal Defense Mechanism

The journey to understanding phytochelatins began with the observation that certain organisms could tolerate high concentrations of toxic heavy metals. This led to the search for the underlying biochemical mechanisms responsible for this resistance.

-

1981: The Discovery of "Cadystins" in Fission Yeast. The first breakthrough came from studies on the fission yeast Schizosaccharomyces pombe. Researchers identified cadmium-binding peptides that were induced upon exposure to cadmium. These peptides, initially named "cadystins," were found to be polymers of the γ-glutamyl-cysteine (γ-EC) unit with a C-terminal glycine.[1]

-

1985: "Phytochelatins" Emerge in Higher Plants. Four years later, similar cadmium-binding peptides were discovered in suspension-cultured cells of higher plants.[2] These were termed "phytochelatins" and were shown to have the general structure (γ-Glu-Cys)n-Gly, where 'n' typically ranges from 2 to 11.[3] This discovery established that this metal detoxification system was not unique to yeast but was a conserved mechanism in the plant kingdom.

-

1989: The Key Enzyme is Found. The enzymatic basis for phytochelatin synthesis was elucidated with the discovery of phytochelatin synthase (PCS).[3] This enzyme, a γ-glutamylcysteine dipeptidyl transpeptidase, was found to catalyze the transfer of a γ-EC group from a glutathione (GSH) donor molecule to an acceptor, which could be another GSH molecule or a growing phytochelatin chain.[4]

The Central Player: Phytochelatin Synthase

Phytochelatin synthase (PCS) is the sole enzyme responsible for the synthesis of phytochelatins. Its unique properties and regulation are central to the phytochelatin-mediated detoxification pathway.

Structure and Domains

Phytochelatin synthases are typically composed of two main domains:

-

N-terminal Catalytic Domain: This highly conserved domain contains the active site and is responsible for the transpeptidase activity. It features a catalytic triad of Cysteine, Histidine, and Aspartate, characteristic of papain-like cysteine proteases.[5]

-

C-terminal Domain: This domain is more variable in sequence and is believed to be involved in the regulation of enzyme activity by heavy metal ions.[5] It contains several cysteine residues that may act as metal sensors.[6]

Mechanism of Activation

A key feature of phytochelatin synthase is its activation by heavy metal ions. The prevailing model for activation involves the binding of metal ions to glutathione, forming a metal-glutathione thiolate complex (e.g., Cd-GS2). This complex, rather than the free metal ion, is thought to be the true activator of the enzyme.[7] The enzyme then proceeds to catalyze the synthesis of phytochelatins.

The Phytochelatin Synthesis and Sequestration Pathway

The detoxification of heavy metals by phytochelatins is a multi-step process involving synthesis, chelation, and compartmentalization.

Caption: Phytochelatin synthesis and sequestration pathway.

The process begins in the cytosol where the presence of heavy metal ions activates phytochelatin synthase.[6] The activated enzyme then utilizes glutathione as a substrate to synthesize phytochelatins. These newly synthesized phytochelatins have high affinity for heavy metal ions and readily chelate them, forming stable PC-metal complexes.[8] These complexes are then transported into the vacuole for sequestration, a process mediated by ATP-binding cassette (ABC) transporters located on the tonoplast (the vacuolar membrane).[1][5][9][10][11] This compartmentalization effectively removes the toxic heavy metals from the cytosol, protecting sensitive cellular machinery.

Quantitative Data Summary

The following tables summarize key quantitative data related to phytochelatins and their synthesis.

Table 1: Phytochelatin Concentrations in Various Plant Species under Heavy Metal Stress

| Plant Species | Metal | Metal Concentration (µM) | Tissue | Phytochelatin Concentration (nmol/g FW) | Reference |

| Arabidopsis thaliana | Cd | 50 | Roots | ~150 (PC2+PC3+PC4) | [12] |

| Brassica juncea | Cd | 50 | Shoots | ~200 (PC2+PC3+PC4) | [13] |

| Zea mays | Cd | 10 | Roots | ~50 (PC2+PC3) | [14] |

| Triticum aestivum | Cd | 10 | Roots | ~25 (PC2+PC3) | [14] |

| Oryza sativa | As | 50 | Roots | ~100 (PC2+PC3) | [13] |

Table 2: Kinetic Parameters of Phytochelatin Synthase (PCS)

| Enzyme Source | Substrate | Km (mM) | Vmax (nmol/min/mg protein) | Activator | Reference |

| Silene cucubalus | Glutathione | 6.7 | Not Reported | Cd²⁺ | [4] |

| Tobacco BY-2 cells | Glutathione | 2.3 | Not Reported | Cd²⁺ | [15] |

| Arabidopsis thaliana (recombinant) | Glutathione | Not Reported | 30-35 (µmol/mg/min) | Cd²⁺ | [16] |

Table 3: Metal Binding Affinities of Phytochelatins

| Phytochelatin | Metal Ion | Dissociation Constant (Kd) | Method | Reference |

| PC2 | Zn(II) | Micromolar to picomolar range | Potentiometry | [17] |

| PC3 | Zn(II) | ~10⁻⁵ M | ITC and Voltammetry | [17] |

| PC4 | Zn(II) | ~10⁻⁵ M | ITC and Voltammetry | [17] |

| PC2 | Cd(II) | 10⁻⁶.² M (log K = 6.2) | Spectrophotometry | [18] |

| PC4 | Cd(II) | 10⁻⁷.⁵ M (log K = 7.5) | Spectrophotometry | [18] |

Detailed Experimental Protocols

Extraction of Phytochelatins from Plant Tissue

This protocol describes a general method for the extraction of phytochelatins from plant tissues for subsequent analysis.

Caption: Workflow for phytochelatin extraction.

Materials:

-

Plant tissue

-

Liquid nitrogen

-

Mortar and pestle or a suitable grinder

-

0.1% (v/v) Trifluoroacetic acid (TFA) in water

-

Centrifuge and centrifuge tubes

-

0.22 µm syringe filters

Procedure:

-

Harvest fresh plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.

-

Add 2 mL of ice-cold 0.1% TFA for every 1 gram of fresh weight of the plant powder.

-

Vortex the mixture vigorously for 1 minute and then incubate on ice for 30 minutes.

-

Centrifuge the homogenate at 13,000 x g for 15 minutes at 4°C.

-

Carefully collect the supernatant, which contains the phytochelatins.

-

Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.

-

The filtered extract is now ready for analysis by HPLC or can be stored at -80°C for later use.[19][20]

Quantification of Phytochelatins by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a common method for the separation and quantification of phytochelatins using reverse-phase HPLC.

Instrumentation and Columns:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., Prodigy ODS-3, 250 x 4.6 mm, 5 µm)

Mobile Phase:

-

Solvent A: 0.1% (v/v) Trifluoroacetic acid (TFA) in water

-

Solvent B: 80% (v/v) Acetonitrile in 0.1% (v/v) TFA

Procedure:

-

Equilibrate the C18 column with 98% Solvent A and 2% Solvent B.

-

Inject 20 µL of the filtered plant extract.

-

Elute the phytochelatins using a linear gradient from 2% to 100% Solvent B over 30 minutes at a flow rate of 1.0 mL/min.

-

Monitor the elution of phytochelatins by measuring the absorbance at 214 nm.

-

Identify and quantify the different phytochelatin species (PC2, PC3, PC4, etc.) by comparing their retention times and peak areas to those of known standards.[18][19]

Phytochelatin Synthase Activity Assay

This assay measures the activity of phytochelatin synthase by quantifying the amount of phytochelatin produced from glutathione.

Reaction Mixture (1 mL total volume):

-

100 mM Tris-HCl buffer, pH 8.0

-

10 mM Glutathione (GSH)

-

1 mM Dithiothreitol (DTT)

-

100 µM CdCl₂ (or other activating metal ion)

-

Plant protein extract (containing phytochelatin synthase)

Procedure:

-

Prepare the reaction mixture without the protein extract and pre-incubate at 37°C for 5 minutes.

-

Initiate the reaction by adding the plant protein extract.

-

Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding 100 µL of 10% (w/v) sulfosalicylic acid.

-

Centrifuge the mixture at 10,000 x g for 5 minutes to pellet the precipitated protein.

-

Analyze the supernatant for the presence of phytochelatins using the HPLC method described above.

-

Enzyme activity can be expressed as nmol of γ-EC incorporated into phytochelatins per minute per mg of protein.[16][17]

Conclusion and Future Directions

The discovery of phytochelatins has revolutionized our understanding of how organisms cope with heavy metal stress. From their initial identification as "cadystins" in yeast to the detailed characterization of the phytochelatin synthase enzyme and the elucidation of the entire detoxification pathway, the field has made remarkable progress. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers to build upon.

Future research in this area holds significant promise. A deeper understanding of the regulation of phytochelatin synthase activity, including the precise role of the C-terminal domain and the interplay with other cellular signaling pathways, is a key area for exploration. Furthermore, the potential for engineering the phytochelatin pathway in plants for phytoremediation purposes—the use of plants to clean up contaminated environments—is an exciting avenue with significant environmental implications. In the realm of drug development, the study of phytochelatin-metal interactions could provide insights into the design of novel chelating agents for the treatment of heavy metal poisoning. The continued investigation of these fascinating peptides will undoubtedly yield further valuable knowledge with broad applications in both environmental science and medicine.

References

- 1. Long-distance transport, vacuolar sequestration and transcriptional responses induced by cadmium and arsenic - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phytochelatins: Sulfur-Containing Metal(loid)-Chelating Ligands in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. static.igem.org [static.igem.org]

- 4. pnas.org [pnas.org]

- 5. Tonoplast-localized Abc2 transporter mediates phytochelatin accumulation in vacuoles and confers cadmium tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Mechanism of heavy metal ion activation of phytochelatin (PC) synthase: blocked thiols are sufficient for PC synthase-catalyzed transpeptidation of glutathione and related thiol peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Phytochelatin-metal(loid) transport into vacuoles shows different substrate preferences in barley and Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Plant ABC Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Phytochelatin Synthesis Is Essential for the Detoxification of Excess Zinc and Contributes Significantly to the Accumulation of Zinc - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. A Multiparametric Protocol for the Detailed Phytochemical and Antioxidant Characterisation of Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. pnas.org [pnas.org]

- 17. Phytochelatin synthase activity assay [bio-protocol.org]

- 18. researchgate.net [researchgate.net]

- 19. tandfonline.com [tandfonline.com]

- 20. Development of the HPLC–ELSD method for the determination of phytochelatins and glutathione in Perilla frutescens under cadmium stress conditions - PMC [pmc.ncbi.nlm.nih.gov]

The Ubiquitous Defender: A Technical Guide to the Natural Occurrence of Phytochelatin 3 in Plants and Fungi

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Phytochelatin 3 (PC3), a member of the phytochelatin (PC) family of peptides, plays a pivotal role in the detoxification of heavy metals and metalloids in a wide array of organisms, including plants, fungi, nematodes, and algae.[1] These cysteine-rich oligopeptides are rapidly synthesized in response to heavy metal exposure, acting as potent chelators that sequester metal ions, thereby mitigating their toxicity. This guide provides a comprehensive technical overview of the natural occurrence of PC3, its biosynthesis, the signaling pathways that regulate its production, and detailed experimental protocols for its detection and quantification.

Natural Occurrence and Induction of Phytochelatin 3

Phytochelatins are not primary gene products but are enzymatically synthesized from glutathione (GSH).[2] Their general structure is (γ-glutamyl-cysteine)n-glycine, where 'n' can range from 2 to 11.[1] PC3 corresponds to the structure (γ-Glu-Cys)₃-Gly. The synthesis of PC3 and other phytochelatins is a primary defense mechanism against the toxicity of various heavy metals.

In Plants: The presence of PC3 is well-documented in a variety of plant species, particularly in response to exposure to cadmium (Cd), but also to other metals like copper (Cu), zinc (Zn), lead (Pb), and arsenic (As).[3][4] Upon exposure to these metals, plants rapidly upregulate the synthesis of phytochelatins, including PC3, to chelate the toxic ions.[5] These metal-phytochelatin complexes are then transported and sequestered into the vacuole, effectively removing them from the cytosol where they could disrupt essential metabolic processes.[6]

In Fungi: Similar to plants, various fungal species produce phytochelatins as a defense mechanism against heavy metal stress. The presence of PCs has been confirmed in macromycetes like Boletus edulis, where they are involved in binding a significant fraction of cadmium. Filamentous fungi isolated from contaminated sites have also demonstrated the ability to tolerate high concentrations of heavy metals, a trait linked to mechanisms that may include phytochelatin synthesis.[2][7]

Quantitative Data on Phytochelatin 3 Induction

The induction of PC3 varies significantly depending on the species, the type and concentration of the heavy metal, the duration of exposure, and the specific tissue being analyzed. The following tables summarize quantitative data from various studies on PC3 levels in plants and fungi under heavy metal stress.

Table 1: Phytochelatin 3 (PC3) Concentrations in Plants Exposed to Heavy Metals

| Plant Species | Tissue | Heavy Metal | Concentration | Exposure Duration | PC3 Concentration (nmol/g FW) | Reference |

| Arabidopsis thaliana | Roots | Cd | 50 µM | 72 h | ~15 | [3] |

| Brassica napus | Phloem Sap | Cd | 75 µM | 2 weeks | Detected | [8] |

| Zea mays | Roots | Cd | 3 µM | 2 days | Detected | [9] |

| Perilla frutescens | Stems | Cd | 5 mg/L | 3 weeks | Detected | [1] |

| Datura innoxia | Cell Culture | Cd | - | - | Detected | [10] |

Table 2: Phytochelatin Production in Fungi Exposed to Heavy Metals

| Fungal Species | Condition | Heavy Metal | Concentration | Observation | Reference |

| Boletus edulis | Fruiting bodies | Cd | Excess | Presence of phytochelatins confirmed | [11] |

| Rhizopus sp. | Mycelium | Cd, Cu, Fe, Zn | Various | High tolerance, suggesting chelation mechanisms | [12] |

| Pleurotus sp. | Mycelium | Co, Cu, Ni | 15-60 mg/L | Tolerance observed, indicating detoxification pathways | [13] |

Biosynthesis of Phytochelatin 3

The synthesis of PC3 is a multi-step enzymatic process that originates from the amino acid precursors of glutathione.

-

Glutathione (GSH) Synthesis: The process begins with the synthesis of the precursor molecule, glutathione (GSH), from its constituent amino acids: glutamate, cysteine, and glycine. This occurs in two ATP-dependent steps catalyzed by glutamate-cysteine ligase (GCL) and glutathione synthetase (GS).

-

Phytochelatin Synthesis: Phytochelatin synthase (PCS), a γ-glutamylcysteine dipeptidyl transpeptidase, catalyzes the transfer of the γ-glutamylcysteine moiety from a donor GSH molecule to an acceptor GSH molecule, forming PC2 ((γ-Glu-Cys)₂-Gly). Subsequently, PCS can sequentially add more γ-glutamylcysteine units to produce longer-chain phytochelatins, including PC3.[2]

The activity of phytochelatin synthase is allosterically activated by the presence of heavy metal ions. This ensures that phytochelatins are produced on-demand when the cell is under heavy metal stress.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Effects of heavy metal contamination on fungal diversity in Pinus brutia shoots :: BioResources [bioresources.cnr.ncsu.edu]

- 4. An HPLC-ICP-MS technique for determination of cadmium-phytochelatins in genetically modified Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The role of protein kinases in the regulation of plant growth and development | Semantic Scholar [semanticscholar.org]

- 6. scienceopen.com [scienceopen.com]

- 7. scielo.br [scielo.br]

- 8. atr.vsu.edu.ph [atr.vsu.edu.ph]

- 9. Growth response and mycoremediation of heavy metals by fungus Pleurotus sp - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. MAPK Cascades and Transcriptional Factors: Regulation of Heavy Metal Tolerance in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Methodological & Application

Application Note: High-Throughput Screening for Heavy Metal Chelators using Phytochelatin 3

Abstract

Phytochelatins are a class of cysteine-rich peptides that play a crucial role in heavy metal detoxification in plants and other organisms.[1][2][3][4][5] This application note provides a detailed protocol for a heavy metal binding assay using Phytochelatin 3 (PC3) Trifluoroacetate (TFA). The protocol is designed for researchers in environmental science, toxicology, and drug development to screen and characterize potential heavy metal chelating agents. The assay is based on the competition between a known chelator, PC3, and a test compound for binding to heavy metal ions. The protocol described herein is adaptable for various heavy metals, including but not limited to cadmium (Cd²⁺), lead (Pb²⁺), mercury (Hg²⁺), and arsenic (As³⁺).

Introduction

Heavy metal contamination is a significant environmental and health concern. Phytochelatins (PCs) are enzymatically synthesized peptides with the general structure (γ-Glu-Cys)n-Gly, where 'n' typically ranges from 2 to 11.[4][5][6] These molecules effectively chelate a variety of heavy metal ions through the thiol groups of their cysteine residues, forming stable metal-thiolate complexes.[3][4] This sequestration is a primary mechanism for heavy metal tolerance and detoxification in plants.[4][7][8] Phytochelatin 3 (PC3), with the structure (γ-Glu-Cys)₃-Gly, is a commonly studied phytochelatin due to its high affinity for several toxic heavy metals.[9]

This application note details an in vitro competitive binding assay to assess the efficacy of novel chelating agents. The principle involves incubating a fixed concentration of PC3 and a specific heavy metal ion with varying concentrations of a test compound. The displacement of the heavy metal from the PC3-metal complex, or the inhibition of its formation, is quantified to determine the binding affinity of the test compound. This protocol can be adapted for various detection methods, including colorimetric assays, fluorescence spectroscopy, and chromatographic techniques.

Materials and Reagents

-

Phytochelatin 3 TFA (PC3)

-

Heavy metal salts (e.g., CdCl₂, Pb(NO₃)₂, HgCl₂, NaAsO₂)

-

Sodium chloride (NaCl)

-

Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride (optional, as a non-metal-binding reducing agent)[10][11]

-

Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB) for colorimetric quantification of free thiols

-

96-well microplates

-

Microplate reader

-

Test compounds (potential chelators)

Experimental Protocols

Protocol 1: Preparation of Reagents

-

PC3 Stock Solution: Prepare a 1 mM stock solution of this compound in deoxygenated, ultrapure water. Store at -20°C in small aliquots to avoid repeated freeze-thaw cycles. The trifluoroacetate salt of PC3 is typically used as it is a common counter-ion from peptide synthesis and purification.

-

Heavy Metal Stock Solutions: Prepare 10 mM stock solutions of the desired heavy metal salts in ultrapure water. Handle with appropriate safety precautions as heavy metal salts are toxic.

-

Assay Buffer: Prepare a 50 mM HEPES buffer containing 100 mM NaCl, adjusted to pH 7.4.[10][11] For metals sensitive to oxidation, it is recommended to degas the buffer and to include a non-interfering reducing agent like 100-600 µM TCEP.[10][11]

-

DTNB Solution: Prepare a 10 mM stock solution of DTNB in a suitable solvent like DMSO or a phosphate buffer (pH 7.0).

Protocol 2: Competitive Heavy Metal Binding Assay (Colorimetric Detection)

This protocol utilizes Ellman's reagent to quantify the free thiol groups of PC3 that are not involved in metal binding. A decrease in free thiols indicates the formation of PC3-metal complexes. Test compounds that chelate the metal will prevent it from binding to PC3, resulting in a higher free thiol concentration.

-

Assay Setup: In a 96-well microplate, add the following components in the specified order:

-

Assay Buffer

-

Test compound at various concentrations (e.g., from 0.1 µM to 100 µM). Include a vehicle control (no test compound).

-

Heavy metal solution to a final concentration that results in approximately 50-80% binding to PC3 (this needs to be determined empirically in a preliminary experiment). A common starting concentration is 10-50 µM.

-

Incubate for 15 minutes at room temperature.

-

The final volume in each well should be 100 µL.

-

-

Controls:

-

No Metal Control: PC3 and assay buffer only (represents 100% free thiols).

-

No PC3 Control: Heavy metal and assay buffer only (background control for DTNB reaction).

-

Positive Control: PC3, heavy metal, and a known chelator (e.g., EDTA) instead of the test compound.

-

-

Incubation: Incubate the plate at room temperature for 30-60 minutes with gentle shaking to allow the binding reaction to reach equilibrium.

-

Detection:

-

Add 10 µL of 10 mM DTNB solution to each well.

-

Incubate for 10-15 minutes at room temperature in the dark.

-

Measure the absorbance at 412 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the "No PC3 Control" from all other readings.

-

Calculate the percentage of free thiols for each test compound concentration relative to the "No Metal Control".

-

Plot the percentage of free thiols against the log of the test compound concentration to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the heavy metal binding to PC3).

-

Data Presentation

The quantitative data for the binding of various heavy metals to Phytochelatin 3 can be summarized for comparative analysis.

| Heavy Metal Ion | Phytochelatin | Stoichiometry (Metal:PC) | Binding Affinity (Kd) | Analytical Method | Reference |

| Cd²⁺ | PC3 | 3:2 | Not explicitly stated | ESI-MS, ITC | [12] |

| Zn²⁺ | PC3 | 1:1 | Micromolar to picomolar range | Potentiometry, UV-vis, ITC | [10][11] |

| Pb²⁺ | PC3 | 1:1, 2:1 | Not explicitly stated | Nano-ESI-MS | [6] |

| As³⁺ | PC3 | 1:1 | Not explicitly stated | LC-MS/MS | [13][14] |

| Cu²⁺ | PC3 | 3:2 | Not explicitly stated | Affinity Beads Assay | [12] |

| Ni²⁺ | PC3 | 3:2 | Not explicitly stated | Affinity Beads Assay | [12] |

Visualization

Phytochelatin Synthesis and Heavy Metal Detoxification Pathway

Phytochelatins are synthesized from glutathione (GSH) by the enzyme phytochelatin synthase, which is activated by the presence of heavy metal ions.[1][8] The resulting phytochelatins then bind to the heavy metals, and the metal-PC complexes are subsequently transported into the vacuole for sequestration, thus detoxifying the cell.[15]

Caption: Phytochelatin-mediated heavy metal detoxification pathway.

Experimental Workflow for Competitive Binding Assay

The workflow outlines the key steps of the competitive binding assay, from reagent preparation to data analysis.

Caption: Workflow for the competitive heavy metal binding assay.

Discussion

The described protocol provides a robust and adaptable method for assessing the heavy metal binding capabilities of test compounds. The choice of detection method can be modified based on available instrumentation. For instance, fluorescence-based methods using specific metal sensors or direct measurement of PC-metal complexes using techniques like HPLC-ICP-MS can offer higher sensitivity and specificity.[16] It is crucial to consider the stability of PC3 and the metal ions in the chosen buffer system. The presence of a reducing agent like TCEP is recommended to prevent the oxidation of the thiol groups in PC3, which would interfere with metal binding and the DTNB reaction.[10][11] The inherent instability of phytochelatins and their metal complexes necessitates a rapid and sensitive analytical protocol.[17][18]

The stoichiometry of metal-PC complexes can vary depending on the metal and the specific phytochelatin. For example, studies have suggested a 3:2 interaction between Cd(II) and PC3, while Zn(II) forms a 1:1 complex.[10][11][12] This should be taken into account when interpreting the results of the competitive binding assay. The affinity of phytochelatins for different metals can also vary, with a high affinity reported for metals like Cd²⁺, Pb²⁺, and Hg²⁺.[3][4]

Conclusion

This application note provides a comprehensive protocol for a heavy metal binding assay using this compound. The detailed methodology, data presentation format, and visual diagrams of the underlying biological pathway and experimental workflow offer a valuable resource for researchers aiming to identify and characterize novel heavy metal chelators. The adaptability of the protocol allows for its application across a range of heavy metals and detection platforms, facilitating high-throughput screening and detailed mechanistic studies.

References

- 1. Phytochelatins, a class of heavy-metal-binding peptides from plants, are functionally analogous to metallothioneins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phytochelatins, a class of heavy-metal-binding peptides from plants, are functionally analogous to metallothioneins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phytochelatins: Sulfur-Containing Metal(loid)-Chelating Ligands in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Phytochelatins, the heavy metal binding peptides of plants: characterization and sequence determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Characterization of Lead–Phytochelatin Complexes by Nano-Electrospray Ionization Mass Spectrometry [frontiersin.org]